molecular formula C12H16ClNO4S B5459337 4-[(3-chloro-4-ethoxyphenyl)sulfonyl]morpholine

4-[(3-chloro-4-ethoxyphenyl)sulfonyl]morpholine

Cat. No. B5459337
M. Wt: 305.78 g/mol
InChI Key: PPWSCDLMQYDRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(3-chloro-4-ethoxyphenyl)sulfonyl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . Attached to this ring is a sulfonyl group (SO2), which is connected to a phenyl ring with a chlorine atom and an ethoxy group attached .


Molecular Structure Analysis

The morpholine ring in the molecule is a heterocycle and is known to contribute to the stereochemistry of the molecule . The sulfonyl group is a strong electron-withdrawing group, which would impact the electronic properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing morpholine rings are known to undergo a variety of chemical reactions . The presence of the sulfonyl group could make the compound susceptible to reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the morpholine ring, sulfonyl group, chlorine atom, and ethoxy group in this compound would all contribute to its properties .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information on the use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research into this compound would depend on its intended use or biological activity. Morpholine derivatives are of interest in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

4-(3-chloro-4-ethoxyphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-2-18-12-4-3-10(9-11(12)13)19(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWSCDLMQYDRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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